N-Allyl-3-piperidinecarboxamide hydrochloride
Overview
Description
N-Allyl-3-piperidinecarboxamide hydrochloride: is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features an allyl group attached to the nitrogen atom. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Allyl-3-piperidinecarboxamide hydrochloride typically involves the following steps:
Formation of 3-piperidinecarboxamide: This can be achieved by reacting piperidine with a suitable carboxylating agent under controlled conditions.
Introduction of the Allyl Group: The allyl group is introduced via an alkylation reaction, where an allyl halide reacts with 3-piperidinecarboxamide in the presence of a base.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions under optimized conditions to ensure high yield and purity. The process may include:
Continuous Stirred Tank Reactors (CSTR): For maintaining consistent reaction conditions.
Purification Steps: Such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: N-Allyl-3-piperidinecarboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the allyl or piperidine moieties.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various functionalized piperidine derivatives.
Scientific Research Applications
N-Allyl-3-piperidinecarboxamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various conditions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Allyl-3-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl group may facilitate binding to active sites, while the piperidine ring provides structural stability. This compound can modulate biological pathways by inhibiting or activating specific targets, leading to its observed effects .
Comparison with Similar Compounds
N-Allylpiperidine: Lacks the carboxamide group, making it less versatile in certain reactions.
3-Piperidinecarboxamide: Does not have the allyl group, affecting its binding properties.
N-Allyl-2-piperidinecarboxamide: Similar structure but different positional isomer, leading to varied reactivity and applications.
Uniqueness: N-Allyl-3-piperidinecarboxamide hydrochloride stands out due to its unique combination of the allyl and carboxamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry .
Properties
IUPAC Name |
N-prop-2-enylpiperidine-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c1-2-5-11-9(12)8-4-3-6-10-7-8;/h2,8,10H,1,3-7H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVNZWKOEJLIFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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